4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline
Description
Properties
CAS No. |
111961-86-5 |
|---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-[4-chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H21ClN2O2/c1-4-23(5-2)16-10-6-15(7-11-16)20-22-19(21)18(25-20)14-8-12-17(24-3)13-9-14/h6-13H,4-5H2,1-3H3 |
InChI Key |
WMVZNYSFBVJLST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2-amino-4-chlorophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the oxazole ring.
Attachment of the Diethylaniline Moiety: The final step involves the coupling of the diethylaniline moiety to the oxazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the chloro substituent.
Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), palladium catalysts, elevated temperatures.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives or dechlorinated products.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Variations
Oxazole Derivatives
- 4-[4-(2-Chlorophenyl)-2-Phenyloxazol-5-yl]-N,N-Diethylaniline ():
This analog replaces the 4-chloro and 5-(4-methoxyphenyl) groups with a 2-chlorophenyl and phenyl group, respectively. The altered substituent positions and electronic profiles (e.g., reduced methoxy-induced electron-donating effects) likely modify its reactivity and intermolecular interactions compared to the target compound.
Oxadiazole Derivatives
- 4-Chloro-N-{4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-Benzylidene}-Aniline (): Substitution of the oxazole ring with a 1,2,4-oxadiazole ring introduces an additional nitrogen atom, enhancing electron-withdrawing properties.
Functional Group Analogues
Triazine Derivatives
- 4-(4,6-Dichloro-1,3,5-Triazin-2-yl)-N,N-Diethylaniline (): The triazine core provides a stronger electron-deficient system compared to oxazole, creating a pronounced push-pull chromophore effect when paired with N,N-diethylaniline. This compound exhibits intramolecular charge transfer (ICT) properties, making it suitable for fluorescent materials or optoelectronic applications .
Triazole Derivatives
- 4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol ():
The triazole ring and thiol group introduce distinct hydrogen-bonding capabilities and redox activity. Such derivatives are often explored for antimicrobial or herbicidal applications, though the target oxazole compound may lack the thiol’s nucleophilic reactivity .
Herbicidal Activity (Table 1)
Electronic and Photophysical Properties
- The N,N-diethylaniline group in the target compound and its triazine analog () both enable ICT, but the oxazole’s lower electron deficiency compared to triazine may result in a red-shifted absorption spectrum.
Industrial Availability
- Regulatory Data : Related compounds like 4-[4-(2-chlorophenyl)-2-phenyloxazol-5-yl]-N,N-diethylaniline are registered under CAS/EC numbers (e.g., 418-320-8), indicating commercial viability for structurally similar molecules .
Biological Activity
4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline is a complex organic compound belonging to the oxazole derivatives class. Its unique structure, featuring a chloro-substituted oxazole ring along with a methoxyphenyl group and a diethylaniline moiety, has drawn attention in medicinal chemistry and biological research.
| Property | Value |
|---|---|
| CAS Number | 111961-86-5 |
| Molecular Formula | C20H21ClN2O2 |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | WMVZNYSFBVJLST-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may modulate the activity of various enzymes and receptors, influencing multiple biological pathways. However, detailed studies on its precise molecular targets are still ongoing.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving oxazole derivatives have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazole Derivative A | MCF-7 (Breast Cancer) | 0.65 |
| Oxazole Derivative B | HeLa (Cervical Cancer) | 2.41 |
| Reference Compound (Doxorubicin) | MCF-7 | ~15 |
These findings suggest that modifications in the oxazole structure can enhance cytotoxic effects against cancer cells while maintaining selectivity for malignant over non-malignant cells.
Case Studies
- Study on Antitumor Activity : A study demonstrated that several oxazole derivatives exhibited cytotoxic effects on human acute lymphoblastic leukemia cell lines (CEM-13 and MT-4), with some compounds showing better efficacy than doxorubicin, a commonly used chemotherapeutic agent .
- Mechanistic Insights : Flow cytometry assays revealed that certain oxazole derivatives induce apoptosis in cancer cells through dose-dependent mechanisms. This suggests potential pathways for therapeutic intervention using compounds like this compound .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Oxazole Ring : Cyclization of a suitable precursor with carboxylic acid derivatives under acidic or basic conditions.
- Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution reactions.
Applications in Medicinal Chemistry
Due to its structural characteristics, this compound is being explored for:
- Therapeutic Development : Investigated for potential use as a novel anticancer agent.
- Biological Pathway Studies : Used as a tool to probe cellular mechanisms and understand disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
